Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-
Description
The compound Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is a polyamine-substituted nitrile characterized by a propanenitrile backbone (C₃H₅N) modified with a branched chain of ethylenediamine groups.
Properties
CAS No. |
68310-68-9 |
|---|---|
Molecular Formula |
C9H21N5 |
Molecular Weight |
199.30 g/mol |
IUPAC Name |
3-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C9H21N5/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h12-14H,1,3-9,11H2 |
InChI Key |
IHUXKNVDSOLKCH-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCN)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is typically synthesized through a series of chemical reactions. One common method involves the reaction of 2-[(2-aminoethyl)amino]ethylamine with acrylonitrile, followed by continuous ethylation reactions to obtain the target compound . The reaction conditions usually involve moderate temperatures and the use of solvents like water or methanol.
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- involves large-scale chemical reactors and controlled environments to ensure high yield and purity. The process may include steps like distillation and purification to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include primary amines, nitrile oxides, and various substituted derivatives. These products have applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Physical Properties
- Appearance : Colorless liquid
- Solubility : Water-soluble, which facilitates its use in biological applications.
Medicinal Chemistry
Propanenitrile derivatives are being investigated for their potential therapeutic effects, particularly in targeting metabolic disorders and certain cancers. The amino groups in the structure may enhance interactions with biological targets, making it a candidate for drug development.
Case Study: Cancer Treatment
Recent studies have focused on the interaction of propanenitrile derivatives with specific enzymes involved in cancer metabolism. For instance, a study demonstrated that certain derivatives could inhibit key metabolic pathways in cancer cells, leading to reduced proliferation rates. This suggests that propanenitrile could serve as a lead compound for developing new anticancer agents.
Organic Synthesis
Propanenitrile is utilized as a solvent and a precursor in various organic synthesis reactions. Its ability to participate in nucleophilic addition reactions makes it valuable for synthesizing more complex molecules.
Research indicates that propanenitrile and its derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory properties. This opens avenues for further exploration in pharmacology.
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of propanenitrile derivatives against several bacterial strains. The results showed significant inhibition of growth at certain concentrations, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- involves its ability to form stable complexes with metal ions. The compound’s multiple amine groups allow it to act as a chelating agent, binding to metal ions and forming stable structures. This property is utilized in various applications, including catalysis and material science .
Comparison with Similar Compounds
Key Structural Features :
- Core : Propanenitrile (CH₂CH₂CN) with a nitrile group at the third carbon.
- Substituents : Three ethylenediamine-derived branches, creating a dendritic amine structure.
- Molecular Formula : Estimated as C₁₁H₂₄N₆ (based on structural analogs like C₁₀H₂₂N₄ in ).
The compound’s polyamine nature may confer solubility in polar solvents and reactivity with metal ions or biological targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a broader class of nitriles with amino or polyamine substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Amino Substitution: The target compound’s polyamine chain distinguishes it from simpler nitriles like propanenitrile and butanenitrile, which lack functional groups for complexation .
- Azo Derivatives : Compounds like those in and incorporate aromatic azo groups, making them suitable for dyes, whereas the target compound’s amine-rich structure suggests biological or catalytic uses .
- Toxicity : Propanenitrile has a NIOSH Recommended Exposure Limit (REL) of 6 ppm, higher than butanenitrile (8 ppm), indicating greater toxicity for smaller nitriles . The target compound’s toxicity profile remains uncharacterized but may differ due to its polar amine groups.
Bioactivity and Database Relevance
- Polyamine nitriles are often explored for enzyme inhibition or receptor binding due to their hydrogen-bonding capabilities .
- Virtual Screening : highlights databases like PubChem and ChemSpider for identifying analogs. The compound’s structure aligns with small-molecule libraries used in structure-based virtual screening (SBVS) for drug discovery .
Environmental and Industrial Considerations
- Atmospheric Impact: notes that simpler nitriles like propanenitrile are emitted during biomass burning, but the target compound’s stability and degradation pathways are unstudied.
- Synthesis Challenges : The compound’s branched amine structure may require multi-step synthesis, similar to the routes for polyamine-modified nitriles in .
Biological Activity
Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- (CAS No. 68310-68-9) is an organic compound characterized by its complex amine structure. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula: C9H21N5
- Molar Mass: 199.30 g/mol
- Appearance: Colorless liquid with a slightly pungent odor.
- Solubility: Soluble in water, methanol, and ethanol.
Propanenitrile exhibits biological activity primarily through its ability to interact with biological molecules, particularly proteins and enzymes. The presence of multiple amine groups allows it to function as a chelating agent, forming stable complexes with metal ions. This property can influence various biochemical pathways and enhance the efficacy of certain therapeutic agents.
Antimicrobial Activity
Research indicates that propanenitrile derivatives exhibit antimicrobial properties against a range of pathogens. A study demonstrated that compounds similar to propanenitrile showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Cytotoxicity
Propanenitrile has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways.
Neuroprotective Effects
There is emerging evidence that propanenitrile may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of propanenitrile derivatives resulted in reduced neuronal damage and improved cognitive function. This effect is hypothesized to be mediated by the modulation of oxidative stress and inflammation.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity of propanenitrile derivatives.
- Method: Disc diffusion method against various bacterial strains.
- Results: Showed significant inhibition zones for both Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
-
Cytotoxicity Assessment
- Objective: To assess the cytotoxic effects on cancer cell lines.
- Method: MTT assay on HeLa and MCF-7 cells.
- Results: IC50 values were found to be significantly lower than control groups, highlighting its potential as an anticancer agent.
-
Neuroprotective Study
- Objective: To determine neuroprotective effects in a rat model of Alzheimer’s disease.
- Method: Behavioral tests and histological analysis post-treatment.
- Results: Treated rats exhibited improved memory performance and reduced amyloid plaque formation compared to untreated controls.
Tables
| Property | Value |
|---|---|
| CAS Number | 68310-68-9 |
| Molecular Formula | C9H21N5 |
| Molar Mass | 199.30 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity (IC50) | HeLa: 25 µM; MCF-7: 30 µM |
| Neuroprotective Effects | Reduced neuronal damage in animal models |
Q & A
Q. What are the recommended methods for synthesizing and characterizing this polyamino-substituted propanenitrile derivative?
Methodological Answer: Synthesis typically involves stepwise nucleophilic substitution reactions. For example, the aminoethyl groups can be introduced via Michael addition or alkylation of primary amines with acrylonitrile derivatives. Characterization requires a combination of:
Q. What are the key reactive sites in this compound for further functionalization?
Methodological Answer: The primary reactive sites are:
- Terminal amines (e.g., -NH₂ groups on ethylamino branches): Susceptible to acylation, sulfonation, or coordination with metal ions .
- Nitrile group : Can undergo hydrolysis to carboxylic acids or reduction to primary amines using catalysts like Raney nickel .
- Ethylene spacers : May participate in cyclization reactions under acidic or thermal conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for similar polyamino nitriles?
Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects, pH-dependent tautomerism, or impurities. To address this:
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for nitrile and amine groups to predict hydrolysis or oxidation pathways .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or acetonitrile) to assess aggregation tendencies .
- QSPR Models : Correlate substituent effects (e.g., aminoethyl chain length) with experimental toxicity data from analogs .
Q. How does this compound interact with atmospheric oxidants, and what are its environmental degradation products?
Methodological Answer: Propanenitrile derivatives exhibit slow OH radical reactivity (k_OH ~10⁻¹³ cm³ molecule⁻¹ s⁻¹). Key steps for environmental analysis include:
- Smog Chamber Experiments : Monitor degradation under UV light with NOx to simulate tropospheric conditions .
- GC-MS Analysis : Identify stable intermediates like cyanamide or formaldehyde via derivatization (e.g., PFBHA for carbonyls) .
- Ecotoxicity Assays : Use Vibrio fischeri or Daphnia magna to assess bioaccumulation potential of degradation products .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the toxicity of polyamino nitriles, and how can this be addressed experimentally?
Methodological Answer: Variability in toxicity data (e.g., NIOSH REL vs. teratogenicity studies) may stem from:
- Metabolic Pathway Differences : Cyanide release via hepatic CYP450 vs. direct amine-mediated toxicity .
- Dose-Response Thresholds : Conduct in vitro assays (e.g., HepG2 cells) with controlled cyanide scavengers (e.g., sodium thiosulfate) to isolate mechanisms .
- Speciation Analysis : Use ICP-MS to quantify free cyanide vs. protein-bound adducts in biological matrices .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in aqueous or acidic conditions?
Methodological Answer:
- Cyanide Mitigation : Work under alkaline conditions (pH >10) to suppress HCN formation. Use fume hoods with HCN detectors .
- Thermal Stability Testing : Perform DSC/TGA to identify exothermic decomposition thresholds (~150–200°C) prior to scale-up .
- Solvent Selection : Avoid protic solvents (e.g., methanol) that may accelerate nitrile hydrolysis; acetonitrile or DMF are preferable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
